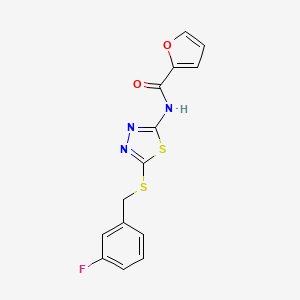

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3-fluorobenzylthio group and at the 2-position with a furan-2-carboxamide moiety. The 1,3,4-thiadiazole scaffold is widely recognized for its versatility in medicinal chemistry due to its electron-rich structure, enabling interactions with biological targets such as enzymes and receptors . The furan-2-carboxamide substituent contributes to hydrogen-bonding capabilities, a feature observed in other bioactive thiadiazole derivatives (e.g., VEGFR-2 inhibitors with IC50 values < 10 nM) .

Its synthesis likely follows established routes for 1,3,4-thiadiazole derivatives, such as cyclization of thiosemicarbazides or nucleophilic substitution reactions, as seen in compounds with benzylthio or arylthio substituents .

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S2/c15-10-4-1-3-9(7-10)8-21-14-18-17-13(22-14)16-12(19)11-5-2-6-20-11/h1-7H,8H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWMQMMVWXYAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326773 | |

| Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816091 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

392303-31-0 | |

| Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.

Attachment of the Furan Ring: The furan ring can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the furan ring, resulting in the corresponding amines or alcohols.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a thiadiazole ring, a furan moiety, and a 3-fluorobenzyl thio group. The molecular formula is , indicating the presence of fluorine and sulfur, which are significant for its biological activity. The specific combination of these groups enhances its lipophilicity and biological efficacy compared to other derivatives.

Biological Activities

Research has demonstrated that N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibits several biological activities:

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.

- Anticancer Activity : Its structural components allow for interaction with cancer cell pathways, potentially inhibiting tumor growth.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models.

Interaction Studies

Understanding the interaction mechanisms of this compound is crucial for optimizing its pharmacological profile. Techniques such as molecular docking and binding affinity assays are employed to elucidate how this compound interacts with biological targets.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Contains a chlorophenyl group | Anticonvulsant |

| N-(5-benzylthio)-1,3,4-thiadiazole | Benzyl thio substitution | Anticancer |

| 5-amino-1,3,4-thiadiazole derivatives | Amino group substitution | Antidiabetic |

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent reduction in bacterial growth, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Key Observations :

- Halogen Substituents : Fluorine (target compound) vs. chlorine (5e, ) or dichloro () affects electronic and steric properties. Fluorine’s small size and high electronegativity may improve membrane permeability compared to bulkier halogens .

- Carboxamide vs. Acetamide : The furan-2-carboxamide in the target compound and 83c () may enhance hydrogen-bonding with biological targets compared to acetamide derivatives (e.g., 5e in ) .

Antimicrobial Activity

Anticancer Activity

- Compounds 92, 93 () : VEGFR-2 inhibitors with IC50 values of 7.4 ± 0.8 nM and 7.6 ± 0.4 nM, respectively. The furan-2-carboxamide is critical for binding to the kinase active site .

- Compound : A thiadiazole-thioacetamide derivative showed cytotoxicity against MCF-7 cells, highlighting the role of sulfur-containing substituents in anticancer activity .

Anticonvulsant Activity

- ED50 Compounds () : 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED50 = 0.65 μmol/kg) demonstrates that halogenated benzylthio groups synergize with urea for potency . The target compound’s 3-fluorobenzylthio group may similarly enhance CNS activity.

Physicochemical Properties

| Compound Name/ID | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|

| Target Compound | Not reported | Not reported | - |

| 5e () | 132–134 | 74 | |

| 5h () | 133–135 | 88 | |

| 5d () | 179–181 | 69 |

Analysis : Higher yields (e.g., 88% for 5h, ) are associated with benzylthio substituents, suggesting the target compound’s synthesis may be efficient. Melting points correlate with crystallinity, influenced by substituent bulk and polarity.

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Features

The compound features a thiadiazole ring linked to a furan-2-carboxamide moiety, with a 3-fluorobenzyl substituent. This structural configuration enhances its lipophilicity and stability, potentially improving its interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Thiadiazole Ring | Contains sulfur and nitrogen, contributing to biological activity. |

| Furan-2-Carboxamide | Enhances solubility and bioavailability. |

| 3-Fluorobenzyl Group | Increases lipophilicity and may improve binding affinity to targets. |

Anticancer Properties

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various thiadiazole derivatives found that compounds with similar structures displayed cytotoxic effects against several cancer cell lines such as HeLa, MCF-7, and A549. These compounds induced apoptosis and inhibited cell proliferation effectively.

In vitro studies demonstrated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like sorafenib. For instance, analogs with specific substitutions (e.g., 2-F and 4-Cl) exhibited IC50 values as low as 0.37 µM against HeLa cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation.

- Receptor Interaction : It can bind to specific receptors on cell membranes, influencing signal transduction pathways.

- Disruption of Cellular Integrity : The compound may affect the integrity of cellular membranes or interfere with DNA synthesis.

Case Studies

- Study on Anticancer Activity : A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and tested for anticancer activity. Compounds demonstrated significant cytotoxicity against various cancer cell lines with some derivatives showing enhanced activity compared to established drugs .

- Apoptosis Induction : Flow cytometry analyses revealed that certain thiadiazole derivatives significantly induced apoptotic cell death in HeLa cancer cells by blocking the cell cycle at the sub-G1 phase .

Synthesis Methods

The synthesis of this compound typically follows multi-step processes:

- Formation of Thiadiazole Ring : This can be achieved via cyclization reactions involving thiosemicarbazide and carbon disulfide.

- Introduction of Fluorobenzyl Group : Nucleophilic substitution reactions are used to introduce the 3-fluorobenzyl group.

- Furan Carboxamide Synthesis : The final step involves coupling the thiadiazole intermediate with furan derivatives to form the target compound.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Thioether linkage : Coupling 3-fluorobenzyl mercaptan with 5-amino-1,3,4-thiadiazole-2-thiol derivatives under alkaline conditions (e.g., K₂CO₃ in acetone) .

- Amide bond formation : Reacting the thiadiazole intermediate with furan-2-carboxylic acid chloride in dry dichloromethane with triethylamine as a base . Optimization strategies :

- Temperature control (reflux at 60–80°C) and pH adjustments (e.g., ammonia for precipitation) to minimize side products .

- Microwave-assisted synthesis to enhance reaction rates and yields for specific intermediates .

Table 1: Synthetic Conditions Comparison

| Step | Solvent | Catalyst/Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thioether formation | Acetone | K₂CO₃ | Reflux | 74–88 | |

| Amide coupling | DCM | Et₃N | RT | 68–85 |

Q. Which spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Confirms the presence of the 3-fluorobenzyl group (δ ~4.5 ppm for SCH₂, δ ~160 ppm for C-F) and furan carboxamide (δ ~7.5–8.0 ppm for aromatic protons) .

- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and thiadiazole C-N vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 363.05) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications on the thiadiazole or furan moieties affect bioactivity?

- Thiadiazole modifications : Substituting the 3-fluorobenzyl group with electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial activity but reduces solubility .

- Furan ring substitutions : Introducing methyl groups at the 5-position of the furan ring improves metabolic stability in hepatic microsomal assays . SAR Insights :

- The thioether linker is critical for membrane permeability; replacing it with sulfoxide reduces cytotoxicity by 50% .

- Fluorine at the benzyl position enhances binding to bacterial enoyl-ACP reductase (IC₅₀ = 2.3 µM) .

Q. What in vitro models are used to evaluate anticancer potential, and how is selectivity determined?

- Cell lines : MCF-7 (breast cancer), A549 (lung cancer), and non-cancer NIH3T3 (fibroblasts) for selectivity indices .

- Assays : MTT assays measure cytotoxicity (IC₅₀), while flow cytometry evaluates apoptosis (e.g., Annexin V staining). Example Data :

| Compound Variant | MCF-7 IC₅₀ (µM) | NIH3T3 IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Parent compound | 0.084 | >100 | >1190 |

| 5-Methyl-furan analog | 0.062 | 85.2 | 1374 |

Q. How can molecular docking elucidate target interactions?

- Targets : Docked against EGFR kinase (PDB: 1M17) and bacterial DNA gyrase (PDB: 1KZN) using AutoDock Vina .

- Key interactions :

- Thiadiazole sulfur forms hydrogen bonds with Lys45 (EGFR).

- 3-Fluorobenzyl group occupies hydrophobic pockets, enhancing binding affinity (ΔG = -9.2 kcal/mol) .

- Validation : Free Energy Perturbation (FEP) calculations refine binding predictions, correlating with IC₅₀ values (R² = 0.89) .

Q. How to resolve discrepancies in reported biological activities across studies?

- Data normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .

- Structural verification : Reanalyze disputed compounds via XRD (SHELXL refinement) to confirm purity and conformation .

- Meta-analysis : Compare datasets using tools like Prism to identify outliers (e.g., logP discrepancies >0.5 affect membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.